![molecular formula C20H24N2O3 B5695867 4-isobutoxy-N-[3-(propionylamino)phenyl]benzamide](/img/structure/B5695867.png)
4-isobutoxy-N-[3-(propionylamino)phenyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-isobutoxy-N-[3-(propionylamino)phenyl]benzamide, also known as MLN8054, is a small molecule inhibitor of Aurora A kinase. Aurora A kinase is a serine/threonine kinase that plays an important role in cell division and is overexpressed in many types of cancer. MLN8054 has shown promising results in preclinical studies and is being investigated as a potential anticancer drug.
Mécanisme D'action
4-isobutoxy-N-[3-(propionylamino)phenyl]benzamide inhibits Aurora A kinase, which plays a critical role in cell division. Aurora A kinase is overexpressed in many types of cancer, and its inhibition can lead to cell cycle arrest and apoptosis. 4-isobutoxy-N-[3-(propionylamino)phenyl]benzamide has been shown to inhibit the phosphorylation of several downstream targets of Aurora A kinase, including histone H3 and TACC3.
Biochemical and Physiological Effects:
4-isobutoxy-N-[3-(propionylamino)phenyl]benzamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to sensitize cancer cells to radiation therapy. In addition, 4-isobutoxy-N-[3-(propionylamino)phenyl]benzamide has been shown to inhibit the growth of cancer cells in animal models, including xenograft models of breast and ovarian cancer.
Avantages Et Limitations Des Expériences En Laboratoire
4-isobutoxy-N-[3-(propionylamino)phenyl]benzamide has several advantages as a research tool. It is a potent and selective inhibitor of Aurora A kinase, which makes it useful for studying the role of Aurora A kinase in cell division and cancer. However, 4-isobutoxy-N-[3-(propionylamino)phenyl]benzamide also has some limitations. It is not suitable for use in vivo due to its poor pharmacokinetic properties, and its use in vitro may be limited by its cytotoxic effects on non-cancerous cells.
Orientations Futures
There are several future directions for research on 4-isobutoxy-N-[3-(propionylamino)phenyl]benzamide. One area of interest is the development of more potent and selective inhibitors of Aurora A kinase. Another area of interest is the use of 4-isobutoxy-N-[3-(propionylamino)phenyl]benzamide in combination with other anticancer agents, such as radiation therapy or chemotherapy. Finally, the role of Aurora A kinase in cancer stem cells is an area of active research, and 4-isobutoxy-N-[3-(propionylamino)phenyl]benzamide may be useful for studying this phenomenon.
Méthodes De Synthèse
The synthesis of 4-isobutoxy-N-[3-(propionylamino)phenyl]benzamide involves several steps, including the reaction of 4-isobutoxybenzoic acid with thionyl chloride to form 4-isobutoxybenzoyl chloride. This intermediate is then reacted with 3-aminophenylpropionamide to form the target compound, 4-isobutoxy-N-[3-(propionylamino)phenyl]benzamide. The synthesis of 4-isobutoxy-N-[3-(propionylamino)phenyl]benzamide has been described in detail in several publications.
Applications De Recherche Scientifique
4-isobutoxy-N-[3-(propionylamino)phenyl]benzamide has been extensively studied in preclinical models of cancer, including cell lines and animal models. It has been shown to inhibit the growth of various types of cancer cells, including breast, ovarian, and lung cancer cells. 4-isobutoxy-N-[3-(propionylamino)phenyl]benzamide has also been shown to sensitize cancer cells to radiation therapy, which may enhance its anticancer effects.
Propriétés
IUPAC Name |
4-(2-methylpropoxy)-N-[3-(propanoylamino)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3/c1-4-19(23)21-16-6-5-7-17(12-16)22-20(24)15-8-10-18(11-9-15)25-13-14(2)3/h5-12,14H,4,13H2,1-3H3,(H,21,23)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSTSAIHIKQIFHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)OCC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-isobutoxy-N-[3-(propionylamino)phenyl]benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,5-dichloro-N-[3-(4-methyl-1-piperazinyl)propyl]benzenesulfonamide](/img/structure/B5695786.png)
![methyl 1-[3-(2-chlorophenyl)acryloyl]-4-piperidinecarboxylate](/img/structure/B5695787.png)
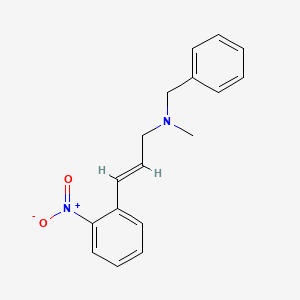
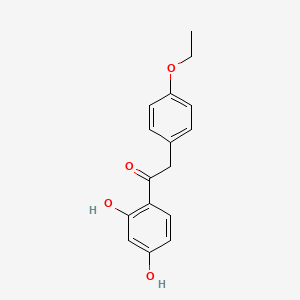
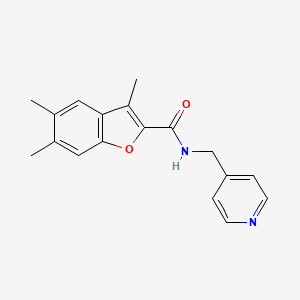
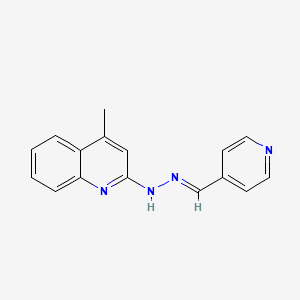

![N-(2-phenylethyl)-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B5695832.png)
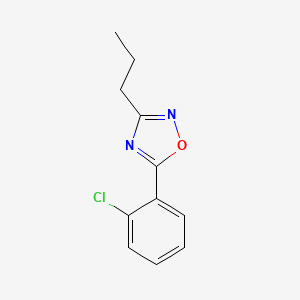
![{[5-bromo-3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]oxy}acetic acid](/img/structure/B5695849.png)
![2-(2,4-dimethylphenoxy)-N-[2-(4-morpholinyl)ethyl]acetamide](/img/structure/B5695857.png)
![2-{[5-(acetylamino)-1,3,4-thiadiazol-2-yl]thio}-N-cyclohexylacetamide](/img/structure/B5695865.png)
![ethyl 4,5-dimethyl-2-[(phenylacetyl)amino]-3-thiophenecarboxylate](/img/structure/B5695873.png)
![methyl 2-[(2-pyrazinylcarbonyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B5695886.png)